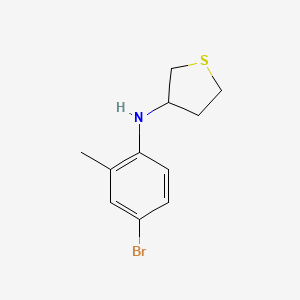

N-(4-bromo-2-methylphenyl)thiolan-3-amine

Description

N-(4-bromo-2-methylphenyl)thiolan-3-amine is a brominated aromatic amine derivative featuring a thiolane (tetrahydrothiophene) ring substituted at the 3-position with an amine group. The compound’s structure combines a 4-bromo-2-methylphenyl moiety, which introduces steric and electronic effects due to the bromine atom and methyl group, with a sulfur-containing heterocycle.

Properties

Molecular Formula |

C11H14BrNS |

|---|---|

Molecular Weight |

272.21 g/mol |

IUPAC Name |

N-(4-bromo-2-methylphenyl)thiolan-3-amine |

InChI |

InChI=1S/C11H14BrNS/c1-8-6-9(12)2-3-11(8)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3 |

InChI Key |

GPLIJWMRBHTFJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC2CCSC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-bromo-2-methylphenyl)thiolan-3-amine involves several steps. One common method includes the reaction of 4-bromo-2-methylphenylamine with thiolane-3-one under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

N-(4-bromo-2-methylphenyl)thiolan-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)thiolan-3-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between N-(4-bromo-2-methylphenyl)thiolan-3-amine and analogous brominated aromatic amines:

Table 1: Structural and Functional Comparison of Brominated Aromatic Amines

Key Comparative Insights:

Structural Diversity: The target compound’s thiolane ring distinguishes it from triazole (e.g., ) or thiazole-thiophene hybrids (e.g., ). The sulfur atom in thiolane may enhance lipophilicity and membrane permeability compared to oxygen or nitrogen heterocycles. In contrast, the nitro group in increases reactivity but may reduce metabolic stability.

Thiolane-containing compounds often require thiol-ene coupling or ring-opening strategies .

The thiazole-thiophene hybrid in may target kinases due to its planar heterocyclic system, whereas the dimethylamine derivative in could interact with neurotransmitter receptors.

Thermodynamic and Electronic Properties :

- Bromine’s electronegativity and polarizability enhance dipole interactions in target binding. The methyl group in the target compound may stabilize hydrophobic pockets in proteins, a feature absent in nitro-substituted analogs .

Biological Activity

N-(4-bromo-2-methylphenyl)thiolan-3-amine is a synthetic organic compound notable for its unique structural features, which include a thiolane ring and a substituted aromatic group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the bromine atom in the aromatic ring is believed to enhance the compound's reactivity and biological efficacy.

Key Structural Features:

- Thiolane Ring: Contributes to the compound's heterocyclic nature.

- Brominated Aromatic Group: Influences chemical reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that brominated derivatives can enhance antibacterial activity due to increased electron density on the hydrazinic end of their chains, which facilitates interaction with microbial targets .

Table 1: Antimicrobial Activity of Related Compounds

Anticancer Activity

This compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of specific cellular pathways. The mechanism of action appears to involve interaction with various enzymes and receptors, leading to altered signaling pathways associated with cancer progression.

Case Study: In Vitro Analysis

A recent study evaluated the cytotoxicity of this compound against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.

The biological activity of this compound is attributed to its ability to interact with molecular targets within cells. The amine group allows for hydrogen bonding and electrostatic interactions with biological molecules, while the thiolane ring may influence enzyme activity.

Proposed Mechanistic Pathways:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It may bind to specific receptors, altering their function and downstream signaling.

- Cell Cycle Arrest: Evidence suggests that it could induce cell cycle arrest in cancer cells, leading to apoptosis.

In Silico Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound towards various biological targets. These studies indicate strong binding interactions with enzymes relevant to cancer metabolism and microbial resistance mechanisms.

Table 2: Molecular Docking Results

| Target Enzyme | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|

| Acetylcholinesterase | -8.5 | Significant interaction observed |

| Cyclooxygenase (COX) | -7.9 | Potential anti-inflammatory effects |

| Protein Kinase B (Akt) | -9.0 | Implications for cancer therapy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.